molecular formula C4H7N3S B8382748 N-cyano-N,S-dimethyl-isothiourea

N-cyano-N,S-dimethyl-isothiourea

Cat. No.: B8382748
M. Wt: 129.19 g/mol
InChI Key: CIRSLBTYBPGMNO-UHFFFAOYSA-N
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Description

N-Cyano-N,S-dimethyl-isothiourea (CAS: 5848-24-8) is a heterocyclic compound characterized by a cyanoguanidine core with methyl substituents on nitrogen and sulfur atoms. Its molecular formula is C₄H₆N₃S, and key properties include a melting point of 202–203°C, a predicted boiling point of 195.1±23.0°C, and a density of 1.11±0.1 g/cm³ . It serves as a versatile building block in organic synthesis, particularly for constructing biguanides and fused heterocycles . The compound is synthesized via reactions involving dimethyl N-cyanodithioiminocarbonate or through alkylamine-mediated transformations .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

methyl N-cyano-N-methylcarbamimidothioate

InChI

InChI=1S/C4H7N3S/c1-7(3-5)4(6)8-2/h6H,1-2H3

InChI Key

CIRSLBTYBPGMNO-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C(=N)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyanoguanidine Derivatives with Dual H1R/H2R Antagonism

A series of cyanoguanidine hybrids (e.g., compounds 25, 28, 32, 33) were designed to combine histamine H1 and H2 receptor (H1R/H2R) antagonism. These compounds feature:

  • Roxatidine- or tiotidine-type H2R antagonist moieties linked via polymethylene spacers.
  • Mepyramine-type H1R antagonist substructures (e.g., pyridylamino-fluorobenzyl groups).

Key Findings :

  • Compound 25 (N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[2-[N-(4-methoxybenzyl)-N-(pyridyl)amino]ethyl]guanidine) exhibits dual antagonism with pKB values of 8.05 (H1R) and 7.73 (H2R) in guinea pig tissues .
  • Compound 32 (six-methylene spacer) shows enhanced H1R potency (pKB 8.61) but reduced H2R activity (pKB 6.61), highlighting the critical role of spacer length .
  • Tiotidine-type derivatives (e.g., compound 28 ) maintain high H1R antagonism regardless of alkyl chain length .

Structural Comparison :

Compound H2R Moiety Spacer Length H1R pKB H2R pKB
25 Thiazolylmethyl 2 methylene 8.05 7.73
32 Tiotidine-like 6 methylene 8.61 6.61
28 Tiotidine-like Variable 8.10–8.50 6.20–7.10
Other Isothiourea Derivatives
2.2.1. N-Nitro-S-Methylisothiourea (CAS: 2986-25-6)
  • Structure: Contains a nitroso group (N–NO) instead of a cyano group.
  • Applications : Used as a reference standard in nitrosamine analysis for pharmaceuticals .
  • Safety: Classified under stringent regulatory standards (EMA, USP) due to nitroso-related carcinogenicity risks .
2.2.2. 1-Cyano-3-Methylisothiourea Sodium Salt (CAS: 67944-71-2)
  • Structure: Sodium salt of a monosubstituted isothiourea with a cyano group.
  • Properties : Melting point >290°C (decomposition), used in organic synthesis as a sulfur-containing building block .
  • Synthesis: Derived from N-cyano-N'-methylthiourea via sodium salt formation .
2.2.3. N,N′-Dimethylthiourea (CAS: 534-13-4)
  • Structure: Lacks the cyano group, featuring two methyl groups on nitrogen.
  • Applications : Primarily used as a vulcanization accelerator in rubber production .
  • Reactivity: Less versatile in biguanide synthesis compared to cyano-substituted analogs .

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